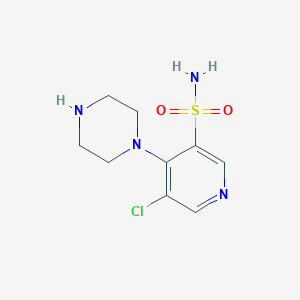

5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

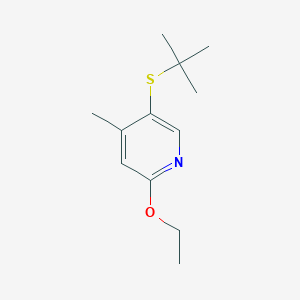

5-Cloro-4-(piperazin-1-il)piridina-3-sulfonamida es un compuesto heterocíclico que contiene un anillo de piridina sustituido con un átomo de cloro en la posición 5, un anillo de piperazina en la posición 4 y un grupo sulfonamida en la posición 3.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5-Cloro-4-(piperazin-1-il)piridina-3-sulfonamida típicamente implica la reacción de cloruro de 5-cloro-3-piridinsulfonilo con piperazina. La reacción se lleva a cabo en presencia de una base, como trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La reacción generalmente se realiza en un solvente orgánico como diclorometano o tetrahidrofurano a temperatura ambiente .

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

5-Cloro-4-(piperazin-1-il)piridina-3-sulfonamida experimenta varias reacciones químicas, incluyendo:

Reacciones de Sustitución: El átomo de cloro en la posición 5 puede ser sustituido por otros nucleófilos, como aminas o tioles, bajo condiciones apropiadas.

Oxidación y Reducción: El grupo sulfonamida puede sufrir oxidación para formar ácidos sulfónicos o reducción para formar sulfinamidas.

Reacciones de Ciclización: El anillo de piperazina puede participar en reacciones de ciclización para formar sistemas heterocíclicos fusionados.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcoholes. Las condiciones generalmente implican el uso de una base y un solvente orgánico.

Oxidación: Se utilizan reactivos como el peróxido de hidrógeno o los perácidos para las reacciones de oxidación.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales, mientras que las reacciones de oxidación y reducción modifican el grupo sulfonamida .

Aplicaciones Científicas De Investigación

5-Cloro-4-(piperazin-1-il)piridina-3-sulfonamida tiene varias aplicaciones de investigación científica, incluyendo:

Química Medicinal: Se utiliza como un bloque de construcción en la síntesis de posibles candidatos a fármacos, particularmente aquellos dirigidos a trastornos del sistema nervioso central y enfermedades infecciosas.

Estudios Biológicos: El compuesto se emplea en estudios que investigan la inhibición de enzimas y receptores, como la anhidrasa carbónica y los receptores de quimiocinas.

Aplicaciones Industriales: Sirve como un intermedio en la producción de agroquímicos y otros productos químicos finos

Mecanismo De Acción

El mecanismo de acción de 5-Cloro-4-(piperazin-1-il)piridina-3-sulfonamida implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso al sustrato. Además, el compuesto puede interactuar con los receptores en la superficie de las células, modulando las vías de transducción de señales y afectando las respuestas celulares .

Comparación Con Compuestos Similares

Compuestos Similares

4-(Piperazin-1-il)piridina-3-sulfonamida: Carece del átomo de cloro en la posición 5, lo que puede afectar su reactividad y actividad biológica.

5-Cloro-3-piridinsulfonamida: Carece del anillo de piperazina, lo que puede influir en su solubilidad e interacción con objetivos biológicos.

N-(5-Cloro-3-piridil)piperazina: Carece del grupo sulfonamida, lo que puede alterar sus propiedades químicas y aplicaciones

Unicidad

La presencia tanto del anillo de piperazina como del grupo sulfonamida en 5-Cloro-4-(piperazin-1-il)piridina-3-sulfonamida confiere propiedades químicas y biológicas únicas. El átomo de cloro en la posición 5 aumenta aún más su reactividad, convirtiéndolo en un intermedio versátil en la síntesis orgánica y un compuesto valioso en la química medicinal .

Propiedades

Fórmula molecular |

C9H13ClN4O2S |

|---|---|

Peso molecular |

276.74 g/mol |

Nombre IUPAC |

5-chloro-4-piperazin-1-ylpyridine-3-sulfonamide |

InChI |

InChI=1S/C9H13ClN4O2S/c10-7-5-13-6-8(17(11,15)16)9(7)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H2,11,15,16) |

Clave InChI |

BZZAJUNNMLYXRK-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)C2=C(C=NC=C2S(=O)(=O)N)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B11802853.png)